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Compound of Interest

Compound Name: (+)-N-Methylallosedridine

Cat. No.: B15589798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-N-Methylallosedridine, a piperidine alkaloid, presents a compelling case study in

stereochemistry and its influence on biological activity. As a member of the Sedum alkaloid

family, its structural nuances are of significant interest to researchers in natural product

synthesis, pharmacology, and drug discovery. This technical guide provides a comprehensive

overview of the chemical structure, stereochemistry, and known properties of (+)-N-
Methylallosedridine, laying a foundation for further investigation and potential therapeutic

applications.

Chemical Structure and Stereochemistry
(+)-N-Methylallosedridine is chemically designated as (αS,2R)-α,1-Dimethyl-2-

piperidineethanol. This nomenclature precisely defines the three-dimensional arrangement of

its atoms, which is crucial for its interaction with biological targets.

The structure features a piperidine ring, a six-membered saturated heterocycle containing a

nitrogen atom. This core is substituted at the 2-position with a 1-hydroxyethyl group, which

itself has a methyl substituent at the carbinol carbon (the α-position). Additionally, the nitrogen

atom of the piperidine ring is methylated.

The stereochemistry of (+)-N-Methylallosedridine is defined by two chiral centers:
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C-2 of the piperidine ring: This carbon atom is attached to four different groups: the nitrogen

atom, C-3 of the ring, a hydrogen atom, and the (S)-1-hydroxyethyl side chain. The absolute

configuration at this center is R.

The carbinol carbon (α-carbon) of the side chain: This carbon is bonded to the piperidine

ring, a hydroxyl group, a methyl group, and a hydrogen atom. The absolute configuration at

this center is S.

The specific rotation of this enantiomer is positive, denoted by the (+) prefix in its name. The

"allo" prefix in allosedridine indicates a specific relative stereochemistry between the

substituents on the piperidine ring, distinguishing it from its diastereomer, sedridine.

Molecular Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol CAS Number: 41447-16-9

A 2D representation of the chemical structure is provided below:

Caption: Generalized synthetic workflow for piperidine alkaloids.

Detailed Experimental Protocol (Hypothetical Example based on related syntheses):

A detailed experimental protocol for the specific synthesis of (+)-N-Methylallosedridine would

require access to proprietary or unpublished research. However, a general approach based on

the synthesis of related piperidine alkaloids might involve the following key steps:

Asymmetric Aldol Reaction: A chiral auxiliary-controlled or catalyst-controlled aldol reaction

between a suitable piperidine-derived aldehyde and a methyl ketone equivalent to establish

the desired (S)-configuration at the α-carbon.

Diastereoselective Reduction: Reduction of the resulting ketone to a hydroxyl group, with

stereochemical control to achieve the (R)-configuration at the piperidine C-2 position. This

can often be substrate-controlled.

N-Methylation: Introduction of the methyl group onto the piperidine nitrogen, typically using a

methylating agent such as methyl iodide or formaldehyde followed by reduction (Eschweiler-

Clarke reaction).
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Purification and Characterization: Purification of the final product using chromatographic

techniques (e.g., column chromatography, HPLC) and characterization using spectroscopic

methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass

Spectrometry (MS), and determination of specific rotation.

Biological Activity and Signaling Pathways
The pharmacological properties of (+)-N-Methylallosedridine have not been extensively

studied. However, piperidine alkaloids as a class are known to exhibit a wide range of

biological activities, including effects on the central nervous system. Given its structural

similarity to other bioactive natural products, (+)-N-Methylallosedridine could potentially

interact with various receptors and enzymes.

A logical workflow for investigating the biological activity of this compound would be:

(+)-N-Methylallosedridine

Initial Biological Screening
(e.g., Receptor Binding Assays,

Enzyme Inhibition Assays)

Hit Identification and Validation

Mechanism of Action Studies In Vivo Efficacy and
Toxicity Studies

Signaling Pathway Elucidation
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Caption: Workflow for biological activity investigation.

Further research is required to elucidate the specific biological targets and signaling pathways

modulated by (+)-N-Methylallosedridine.

Conclusion
(+)-N-Methylallosedridine is a stereochemically defined piperidine alkaloid with a precise

three-dimensional structure. While its synthesis presents a challenge in stereocontrol, modern

synthetic methodologies offer pathways to its enantiomerically pure form. The biological activity

of this compound remains largely unexplored, representing a promising avenue for future

research. This technical guide provides the foundational chemical knowledge necessary for

scientists and drug development professionals to embark on further investigation of (+)-N-
Methylallosedridine and its potential applications. The detailed understanding of its

stereochemistry is paramount for any future pharmacological studies, as enantiomers often

exhibit significantly different biological effects.

To cite this document: BenchChem. [Unveiling the Stereochemical Intricacies of (+)-N-
Methylallosedridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589798#n-methylallosedridine-chemical-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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